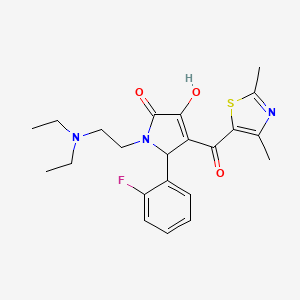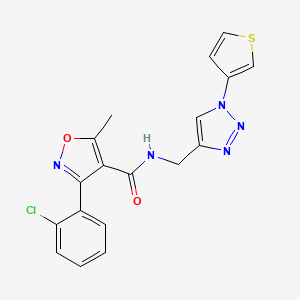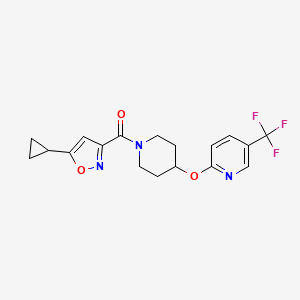
(5-Cyclopropylisoxazol-3-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Cyclopropylisoxazol-3-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H18F3N3O3 and its molecular weight is 381.355. The purity is usually 95%.
BenchChem offers high-quality (5-Cyclopropylisoxazol-3-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Cyclopropylisoxazol-3-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Exploration
Compounds with similar heterocyclic frameworks have been synthesized and structurally characterized to understand their potential bioactive properties. For instance, the synthesis of novel bioactive heterocycles has been explored for their antiproliferative activity. These compounds are characterized using various spectroscopic methods, such as IR, 1H NMR, and LC-MS, and their structures are confirmed by X-ray diffraction studies. The structural stability is often analyzed through inter- and intra-molecular hydrogen bonding, highlighting the importance of these compounds in medicinal chemistry research (S. Benaka Prasad et al., 2018).
Antimicrobial Activity
Derivatives of heterocyclic compounds have been evaluated for their in vitro antimicrobial activities. Synthesis of compounds like 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives and their evaluation against various pathogenic bacterial and fungal strains highlight the potential of these molecules as antimicrobial agents. Some compounds exhibited significant activity, indicating their value in developing new antimicrobial agents (L. Mallesha, K. Mohana, 2014).
Molecular Docking and Anticancer Agents
The search for anticancer agents has led to the synthesis and molecular docking study of heterocyclic compounds. Such research endeavors aim to uncover novel biologically potent molecules by incorporating biologically active heterocyclic entities. These studies involve evaluating anticancer activity against a variety of cancer cell lines and understanding the interaction of these compounds with biological targets through molecular docking studies. This approach helps in identifying compounds with high potency and potential use in overcoming microbe resistance to pharmaceutical drugs (Kanubhai D. Katariya et al., 2021).
Thermal and Optical Studies
Heterocyclic compounds have also been characterized for their thermal and optical properties, providing insights into their stability and potential applications in material science. The analysis of their molecular structures, interaction energies, and electronic parameters through density functional theory calculation substantiates experimental findings, offering a comprehensive understanding of these molecules' properties (C. S. Karthik et al., 2021).
Propriétés
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O3/c19-18(20,21)12-3-4-16(22-10-12)26-13-5-7-24(8-6-13)17(25)14-9-15(27-23-14)11-1-2-11/h3-4,9-11,13H,1-2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYYPYVMGVFHCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CCC(CC3)OC4=NC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



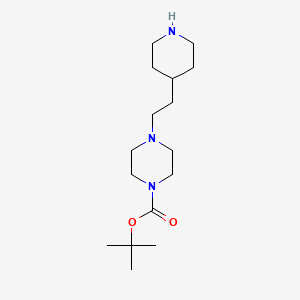

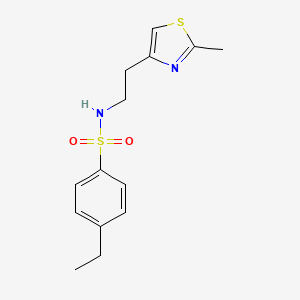
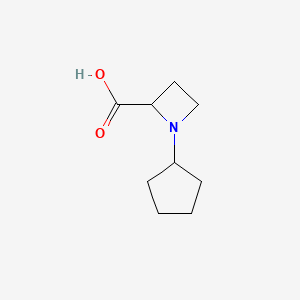
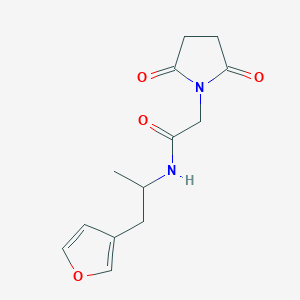
![2-chloro-N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-6-methylpyridine-3-sulfonamide](/img/structure/B2658757.png)
![2-Methyl-4-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2658758.png)
![diethyl 2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2658759.png)
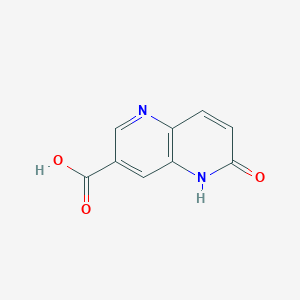
![4-chloro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride](/img/structure/B2658761.png)
